Product packaging for Ziprasidone N-Oxide-d8(Cat. No.:)

Ziprasidone N-Oxide-d8

Cat. No.: B1160076
M. Wt: 436.98
Attention: For research use only. Not for human or veterinary use.
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Description

The Role of Deuteration in Drug Metabolism and Pharmacokinetics Research

Deuteration, the process of replacing hydrogen atoms with deuterium (B1214612), is a widely used strategy in drug metabolism and pharmacokinetics (DMPK) research. informaticsjournals.co.inresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This difference can lead to a "kinetic isotope effect," where the rate of a chemical reaction involving the cleavage of this bond is slowed down. juniperpublishers.com

In the context of drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds. juniperpublishers.com By selectively deuterating a drug molecule at a site of metabolic activity, researchers can slow down its metabolism, which can lead to an improved pharmacokinetic profile, such as a longer half-life. informaticsjournals.co.inscispace.com This approach has the potential to reduce dosing frequency and lower the risk of toxicity from harmful metabolites. juniperpublishers.comscispace.com Furthermore, deuterated compounds are invaluable as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), due to their similar chemical behavior to the non-deuterated analyte but distinct mass. aptochem.comtexilajournal.com

Contextualization of Ziprasidone (B1663615) N-Oxide as a Key Metabolite of Ziprasidone

Ziprasidone is an atypical antipsychotic medication that undergoes extensive metabolism in the body. psychopharmacologyinstitute.comnih.gov One of the identified metabolic pathways for ziprasidone is N-oxidation, which results in the formation of Ziprasidone N-Oxide. While Ziprasidone is metabolized through several routes, including pathways catalyzed by aldehyde oxidase and cytochrome P450 3A4 (CYP3A4), N-oxidation represents a notable transformation of the parent drug. nih.govdrugbank.com

Studies have identified several major circulating metabolites of ziprasidone, including ziprasidone sulphoxide and S-methyl-dihydroziprasidone. psychopharmacologyinstitute.compharmacompass.com The formation of various metabolites highlights the complex metabolic fate of ziprasidone in humans. drugbank.com Although the pharmacological activity of Ziprasidone N-oxide is not fully characterized, its presence as a metabolite is significant for understanding the complete metabolic profile of ziprasidone. vulcanchem.com

Rationale for the Development and Application of Ziprasidone N-Oxide-d8 in Analytical and Mechanistic Studies

The development of this compound, a deuterated version of the metabolite, is driven by the need for a reliable internal standard in analytical methods. vulcanchem.com In quantitative bioanalysis, particularly using LC-MS/MS, an internal standard is essential to ensure accuracy and precision by correcting for variations in sample extraction, injection volume, and ionization efficiency. scioninstruments.comaptochem.com

This compound is an ideal internal standard for the quantification of Ziprasidone N-oxide in biological matrices like plasma and urine. vulcanchem.com Its chemical and physical properties are nearly identical to the non-labeled Ziprasidone N-oxide, causing it to behave similarly during chromatographic separation and ionization. aptochem.com However, its increased mass due to the eight deuterium atoms allows it to be distinguished by the mass spectrometer. vulcanchem.com This enables precise and accurate quantification of the metabolite, which is crucial for detailed pharmacokinetic studies and for understanding the metabolic pathways of ziprasidone. vulcanchem.comresearchgate.net

Detailed Research Findings

The application of deuterated standards like Ziprasidone-d8 has been successfully demonstrated in pharmacokinetic studies. For instance, a validated bioanalytical method using LC-MS/MS for the quantification of Ziprasidone in rabbit plasma utilized Ziprasidone-d8 as an internal standard, achieving high precision and recovery. researchgate.net

ParameterValue for ZiprasidoneValue for Ziprasidone-d8
Linearity Range0.05 – 200.00 ng/mLN/A
Intra-run Precision (%CV)0.625 to 0.947%N/A
Inter-run Precision (%CV)2.182 to 3.198%N/A
Overall Recovery92.57%95.70%
Data from a study on the quantification of Ziprasidone in rabbit plasma using Ziprasidone-d8 as an internal standard. researchgate.net

This data underscores the effectiveness of using a deuterated analog as an internal standard to ensure the reliability of bioanalytical methods. The high recovery rate for Ziprasidone-d8 indicates its suitability for compensating for analytical variability. researchgate.net

Properties

Molecular Formula

C₂₁H₁₃D₈ClN₄O₂S

Molecular Weight

436.98

Synonyms

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-oxido-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one-d8

Origin of Product

United States

Advanced Synthetic Methodologies for Deuterated Ziprasidone N Oxide Derivatives

Strategies for Site-Specific Deuterium (B1214612) Incorporation in the Ziprasidone (B1663615) Skeleton

The synthesis of Ziprasidone N-Oxide-d8 necessitates a robust strategy for the precise and efficient incorporation of eight deuterium atoms into the ziprasidone skeleton. A common and effective approach targets the piperazine (B1678402) ring of the molecule, as this moiety is often susceptible to metabolic oxidation. The eight hydrogen atoms on the four methylene (B1212753) groups of the piperazine ring are the intended sites for deuteration.

A prevalent method for achieving such specific labeling is through the reduction of a suitable precursor containing carbonyl groups within the piperazine ring structure. usask.canih.govnih.gov This can be accomplished by synthesizing a piperazine-dione derivative, which can then be reduced using a powerful deuterating agent.

Key strategies include:

Reductive Amination with Deuterated Reagents: Building the piperazine ring using deuterated starting materials.

Reduction of a Dioxo-piperazine Precursor: A particularly effective method involves the use of a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD4), to reduce a 1,4-disubstituted-piperazine-2,5-dione or a similar precursor. usask.ca This approach ensures the introduction of deuterium atoms specifically at the desired positions on the piperazine ring.

Catalytic Deuteration: Utilizing deuterium gas (D2) in the presence of a metal catalyst (e.g., Palladium on carbon) to reduce double bonds in a precursor molecule, thereby introducing deuterium atoms.

For the synthesis of Ziprasidone-d8 derivatives, the reduction of an appropriate imide or amide precursor is a highly effective strategy for labeling the piperazine ring. usask.canih.gov

Precursor Design and Chemical Transformation Routes for N-Oxidation and Deuteration

A plausible synthetic route can be outlined as follows:

Synthesis of a Deuterated Piperazine Synthon: The synthesis begins with the preparation of a deuterated piperazine ring. A common precursor is a piperazine-2,5-dione. This can be reduced with a deuterating agent like lithium aluminum deuteride (LiAlD4) to yield piperazine-d8.

Coupling of the Deuterated Piperazine with the Benzisothiazole Moiety: The resulting deuterated piperazine is then coupled with 3-chloro-1,2-benzisothiazole (B19369) to form 1-(1,2-benzisothiazol-3-yl)piperazine-d8.

Attachment of the Oxindole Side Chain: The deuterated intermediate is subsequently reacted with 5-(2-chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one to yield Ziprasidone-d8.

N-Oxidation: The final step is the selective oxidation of the tertiary nitrogen atom on the piperazine ring that is not directly attached to the benzisothiazole group. This is typically achieved using a mild oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The N-oxide can act as a prodrug, being converted back to the parent compound upon oral administration. google.comgoogle.com

The following table outlines the key chemical transformations:

StepReactantsKey Reagent/ConditionProduct
1Piperazine-2,5-dioneLithium aluminum deuteride (LiAlD4)Piperazine-d8
2Piperazine-d8, 3-chloro-1,2-benzisothiazoleBase (e.g., Na2CO3)1-(1,2-benzisothiazol-3-yl)piperazine-d8
31-(1,2-benzisothiazol-3-yl)piperazine-d8, 5-(2-chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-oneBase (e.g., Na2CO3), NaIZiprasidone-d8
4Ziprasidone-d8m-Chloroperoxybenzoic acid (m-CPBA)This compound

Optimization of Reaction Conditions for Isotopic Labeling Efficiency and Yield

Achieving high isotopic enrichment and chemical yield requires careful optimization of reaction conditions at each synthetic step.

For the deuteration step:

Reagent Stoichiometry: An excess of the deuterating agent (e.g., LiAlD4) is often used to ensure complete reduction and high levels of deuterium incorporation.

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are crucial to prevent quenching of the highly reactive deuterating agent.

Temperature and Reaction Time: The reduction is typically carried out at low temperatures initially and then allowed to warm to room temperature to control the reaction rate and prevent side reactions. The reaction time is monitored to ensure completion.

For the N-oxidation step:

Choice of Oxidant: Mild and selective oxidizing agents like m-CPBA are preferred to avoid over-oxidation or reaction at other sites in the molecule.

Solvent: Chlorinated solvents like dichloromethane (B109758) (DCM) are commonly used for m-CPBA oxidations.

Temperature Control: The reaction is often performed at low temperatures (e.g., 0 °C) to enhance selectivity and minimize the formation of byproducts.

The following table provides a summary of typical reaction parameters that require optimization:

ParameterDeuteration (LiAlD4 Reduction)N-Oxidation (m-CPBA)
Solvent Anhydrous THF or Diethyl EtherDichloromethane (DCM)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Stoichiometry Excess LiAlD41.1 to 1.5 equivalents of m-CPBA
Reaction Time 4-12 hours1-4 hours

Purification and Isolation Techniques for Deuterated N-Oxide Analogs

The purification of the final product, this compound, is a critical step to ensure high chemical and isotopic purity. moravek.com Impurities, including unreacted starting materials, byproducts from side reactions, and unlabeled or partially labeled species, must be removed.

Common purification techniques include:

Chromatography:

Flash Column Chromatography: Often used for the initial purification of the crude product to remove major impurities.

High-Performance Liquid Chromatography (HPLC): A highly effective technique for obtaining high-purity compounds. moravek.com Reverse-phase HPLC is particularly useful for separating the polar N-oxide product from less polar impurities.

Crystallization: If the final compound is a stable solid, crystallization from a suitable solvent system can be an effective method for purification and isolation.

Extraction: Liquid-liquid extraction is used during the work-up of each reaction step to separate the desired product from water-soluble and other impurities.

The purity of the isolated compound is typically assessed by HPLC and confirmed by the analytical techniques described in the following section.

Analytical Confirmation of Deuterium Enrichment and Positional Specificity

Confirmation of the successful synthesis of this compound requires analytical methods that can verify the chemical structure, determine the level of deuterium incorporation (isotopic enrichment), and confirm the specific positions of the deuterium atoms.

The primary analytical techniques employed are:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the final product. The mass of this compound will be 8 mass units higher than its non-deuterated counterpart, providing direct evidence of successful deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton NMR (¹H NMR): The absence or significant reduction of signals corresponding to the piperazine ring protons provides strong evidence for successful deuteration at these positions. wikipedia.org

Deuterium NMR (²H NMR): This technique directly detects the deuterium nuclei, and the presence of a signal in the region expected for the piperazine ring confirms the incorporation of deuterium. wikipedia.org

Carbon-13 NMR (¹³C NMR): The signals for the carbon atoms attached to deuterium will show characteristic splitting patterns (due to C-D coupling) and may have slightly different chemical shifts compared to the non-deuterated compound.

A combination of ¹H NMR and ²H NMR can be a robust method for determining the isotopic abundance. wiley.com The isotopic enrichment is a measure of the percentage of molecules that have been successfully deuterated to the desired level. simsonpharma.com

The following table summarizes the expected analytical data for this compound:

Analytical TechniqueExpected Observation
Mass Spectrometry (HRMS) Molecular ion peak at [M+H]+ corresponding to the mass of C21H13D8ClN4O2S.
¹H NMR Absence or significant attenuation of signals for the piperazine methylene protons.
²H NMR Presence of a signal corresponding to the deuterium atoms on the piperazine ring.
¹³C NMR Splitting of carbon signals for the piperazine ring due to C-D coupling.

Sophisticated Analytical Characterization and Quantification Approaches for Ziprasidone N Oxide D8

Chromatographic Separation Techniques in Bioanalytical Methodologies

Chromatographic separation is an essential first step in the analysis of complex biological matrices, ensuring that the analyte of interest is resolved from endogenous interferences and other metabolites. Both liquid and gas chromatography play significant roles in the analysis of deuterated compounds.

The development of selective and sensitive liquid chromatography (LC) methods is paramount for the accurate quantification of Ziprasidone (B1663615) and its metabolites, including deuterated N-oxides, in biological samples. jocpr.com Ultra-Performance Liquid Chromatography (UPLC) is a favored technique due to its ability to provide rapid and robust separations. nih.gov Method development often involves optimizing the mobile phase composition, flow rate, and column temperature to achieve the best resolution and peak shape.

For Ziprasidone and its related compounds, reversed-phase chromatography is commonly employed. scispace.com A typical mobile phase consists of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, with the pH adjusted to ensure proper ionization and retention of the analytes. nih.govnih.govddtjournal.net Gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with a range of polarities within a short analysis time. nih.gov The use of deuterium (B1214612) oxide as a component of the mobile phase in LC-MS methods has also been explored, as it can facilitate hydrogen/deuterium exchange for structural elucidation without significantly interfering with the analysis. researchgate.net

The optimization process for a deuterated N-oxide like Ziprasidone N-Oxide-d8 would be analogous to that for the unlabeled compound, with the primary goal of achieving baseline separation from the parent drug and other metabolites. The stable isotope label in this compound generally does not cause a significant shift in retention time under typical reversed-phase LC conditions, allowing it to co-elute with the unlabeled N-oxide, which is ideal when it is used as an internal standard for quantification by mass spectrometry.

ParameterOptimized ConditionSource
Technique Ultra-Performance Liquid Chromatography (UPLC) nih.gov
Column Acquity UPLC BEH Phenyl, 1.7 µm nih.gov
Mobile Phase A Water adjusted to pH 2.0 with ortho-phosphoric acid nih.gov
Mobile Phase B Acetonitrile nih.gov
Elution Mode Gradient nih.gov
Flow Rate 0.3 mL/min nih.gov
Detection Mass Spectrometry (MS) jocpr.com

This table represents typical optimized conditions for Ziprasidone and related compounds, which would form the basis for the analysis of this compound.

The choice of stationary phase is critical for achieving the desired chromatographic resolution. For the analysis of Ziprasidone and its metabolites, C18 (octadecylsilane) columns are frequently utilized due to their hydrophobicity and ability to retain and separate a wide range of drug molecules. jocpr.comnih.gov Phenyl-based stationary phases are also effective, offering alternative selectivity through π-π interactions, which can be beneficial for separating aromatic compounds like Ziprasidone. nih.gov

When separating deuterated compounds from their non-deuterated counterparts, the small difference in physicochemical properties can sometimes lead to partial separation, known as the deuterium isotope effect. nih.gov While often negligible in reversed-phase LC, this effect can be more pronounced in normal-phase chromatography. The selection of the stationary phase must ensure that the deuterated internal standard (like this compound) and the unlabeled analyte have nearly identical retention behavior to ensure accurate quantification. For most bioanalytical applications using LC-MS, complete co-elution is preferred. Columns with high efficiency, such as those packed with sub-2 µm particles (as in UPLC), provide sharp peaks and enhance the ability to resolve closely eluting compounds if necessary. nih.govnih.gov

Gas chromatography (GC) is another powerful technique for the separation of isotopologues. nih.gov The separation of deuterated compounds from their protiated (non-deuterated) forms is essential in various fields, including drug discovery and development. nih.gov In GC, a phenomenon known as the chromatographic isotope effect is often observed, where deuterated molecules, being slightly less volatile, may have different retention times than their hydrogen-containing analogs. nih.gov Typically, charge-free molecules labeled with deuterium elute earlier than their protium (B1232500) analogs from most GC stationary phases. nih.gov

The choice of stationary phase in GC significantly influences the separation of isotopologues. A study evaluating 47 isotopologue pairs found that polydimethylsiloxane, phenyl-substituted, wax, and ionic liquid phases all offered varying degrees of separation. nih.gov Nonpolar stationary phases often exhibit an "inverse isotope effect," where the heavier deuterated compound elutes earlier. nih.gov Conversely, polar stationary phases tend to show a "normal isotope effect," with the deuterated compound eluting later. nih.gov The location of the deuterium atoms on the molecule also affects the retention time. nih.gov For a compound like this compound, which is not highly volatile, derivatization would likely be required to make it suitable for GC analysis.

Stationary Phase TypeObserved Isotope EffectPerformance NoteSource
Nonpolar (e.g., Polydimethylsiloxane) Inverse (Deuterated elutes earlier)Common effect for nonpolar phases. nih.gov
Polar (e.g., Polyethylene Glycol - Wax) Normal (Deuterated elutes later)Common effect for polar phases. nih.gov
Intermediate Polarity Both effects possibleDependent on the specific analyte. nih.gov
Ionic Liquid (IL111i) Remarkable separation abilityHigh-performing for various isotopologues. nih.gov

This table summarizes general findings on the performance of GC stationary phases for separating deuterated compounds.

Mass Spectrometric (MS) Applications in Characterization and Quantification

Mass spectrometry is the definitive tool for the detection and quantification of this compound, providing high sensitivity and specificity. It is almost always coupled with a chromatographic separation technique (LC-MS or GC-MS).

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar and thermally labile molecules like Ziprasidone and its metabolites. In positive ion mode, ESI typically produces protonated molecules, denoted as [M+H]+. nih.gov For this compound, the expected predominant peak would correspond to the [M+H]+ ion. researchgate.net The high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental composition of this ion.

Atmospheric pressure chemical ionization (APCI) is another ionization technique that can be used. nih.gov A key feature of APCI for N-oxide compounds is that it can induce in-source fragmentation, often producing a distinct [M+H-O]+ ion, which corresponds to the loss of the oxygen atom from the N-oxide moiety. nih.govnih.gov This characteristic deoxygenation can be used to differentiate N-oxides from hydroxylated metabolites, which instead tend to lose water ([M+H-H2O]+). nih.gov Therefore, comparing ESI and APCI spectra can provide valuable structural information for identifying this compound.

Tandem mass spectrometry (MS/MS) is indispensable for providing structural confirmation and achieving high selectivity and sensitivity in quantitative bioanalysis. nih.gov In an MS/MS experiment, the protonated molecule of this compound is selected in the first mass analyzer and then fragmented by collision-induced dissociation (CID). The resulting product ions are analyzed in a second mass analyzer.

The fragmentation of Ziprasidone is well-characterized. The protonated molecule (m/z 413 for the unlabeled drug) yields a characteristic product ion at m/z 194. nih.gov For this compound, the protonated molecule would have a mass-to-charge ratio (m/z) reflecting the addition of eight deuterium atoms and one oxygen atom compared to the parent drug. The fragmentation pattern would be studied to identify characteristic product ions.

A key fragmentation pathway for N-oxides involves the elimination of an OH radical from the protonated molecule. researchgate.net Another characteristic fragmentation is the loss of the oxygen atom, particularly under certain ionization conditions like APCI. nih.gov In MS/MS analysis of this compound, one would expect to observe fragments that retain the eight deuterium atoms, allowing for unambiguous identification and differentiation from the unlabeled N-oxide. The selection of a specific and intense precursor-to-product ion transition forms the basis of selected reaction monitoring (SRM), a highly sensitive and selective quantification method used in bioanalytical studies. nih.gov

CompoundPrecursor Ion [M+H]+ (m/z)Key Product Ion(s) (m/z)Source
Ziprasidone 413.2194.0, 177.0 researchgate.netnih.gov
Ziprasidone-d8 421.2194.0 researchgate.net
Ziprasidone N-Oxide 429.2 (Calculated)[M+H-O]+, [M+H-OH]+ nih.govresearchgate.net
This compound 437.2 (Calculated)Fragments retaining the d8 labelN/A

This table outlines the expected and reported mass spectrometric transitions for Ziprasidone and its analogs. Data for the N-oxide and its deuterated form are inferred from established fragmentation principles.

Isotope Effects in Mass Spectrometry of Deuterated Analogs for Analytical Robustness

The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is a cornerstone of robust quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The underlying principle is that a SIL-IS will behave nearly identically to the unlabeled analyte during sample extraction, chromatography, and ionization, thereby correcting for variability in these steps. However, the substitution of hydrogen with deuterium can introduce subtle physicochemical changes, known as isotope effects, which must be understood to ensure analytical robustness.

One of the most common manifestations is the chromatographic isotope effect. Deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts, typically eluting marginally earlier from a reverse-phase column. This phenomenon is attributed to the C-D bond being slightly shorter and stronger than the C-H bond, which can lead to minor differences in intermolecular interactions with the stationary phase. While significant separation could be problematic, a slight shift does not typically compromise the assay's integrity, as the SIL-IS still experiences a very similar chemical environment to the analyte.

In mass spectrometry, the primary advantage of using this compound is the mass shift it provides, allowing for clear differentiation between the analyte and the internal standard. For instance, the protonated molecule of Ziprasidone ([M+H]+) appears at an m/z of 413.2, whereas its d8 analog is observed at m/z 421.2, a clear 8-dalton shift. researchgate.net N-oxidation adds 16 Da, so Ziprasidone N-Oxide would have an [M+H]+ ion at approximately m/z 429.2, and the corresponding d8-labeled internal standard, this compound, would be at m/z 437.2.

Kinetic isotope effects can also influence fragmentation patterns in tandem mass spectrometry (MS/MS). The greater strength of the C-D bond compared to the C-H bond can mean that more energy is required to cleave a C-D bond. This can alter the relative abundances of fragment ions compared to the unlabeled analyte. stackexchange.com However, for a molecule like Ziprasidone-d8, where deuteration is on the piperazine (B1678402) ring, a stable part of the molecule, fragmentation is often directed elsewhere. A common product ion for both Ziprasidone and its d8 analog is observed at m/z 194.0, indicating that the fragmentation pathway may not involve the deuterated sites, thus minimizing isotopic influence on fragmentation and ensuring that the SIL-IS reliably tracks the analyte's behavior in the mass spectrometer. researchgate.net Careful selection of precursor-product ion transitions is crucial to avoid regions of the molecule where isotope effects could compromise the parallel response between the analyte and the internal standard.

CompoundPrecursor Ion [M+H]+ (m/z)Primary Product Ion (m/z)Mass Shift (Da)
Ziprasidone413.2194.0N/A
Ziprasidone-d8421.2194.0+8
Ziprasidone N-Oxide~429.2Not SpecifiedN/A
This compound~437.2Not Specified+8

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Deuteration

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of deuterated compounds like this compound. It provides definitive evidence of the presence and, crucially, the specific location of deuterium atoms within the molecular framework. A combination of proton (¹H), carbon-13 (¹³C), and deuterium (²H) NMR experiments provides a comprehensive characterization.

¹H NMR is the first and most direct method to confirm the successful incorporation of deuterium. Since the deuterium nucleus (²H) resonates at a completely different frequency from the proton (¹H), sites where hydrogen atoms have been replaced by deuterium become "silent" in the ¹H NMR spectrum.

For this compound, where the eight deuterium atoms are located on the piperazine ring, the ¹H NMR spectrum would show a conspicuous absence of the signals corresponding to the piperazine protons. In the spectrum of the non-deuterated compound, these protons would typically appear as a complex set of multiplets. The disappearance of these specific signals, while all other signals (e.g., those from the benzisothiazole and indolinone rings) remain intact, provides powerful evidence for the precise location of deuteration. This technique is highly effective for verifying the regioselectivity of the labeling process.

While ¹H NMR confirms the absence of protons, ¹³C NMR provides validation of the carbon skeleton and offers secondary confirmation of deuterium placement. The effect of deuterium on adjacent carbon signals is twofold:

Coupling: The deuterium nucleus has a spin I=1, leading to spin-spin coupling with the attached ¹³C nucleus. A carbon atom bonded to one deuterium (a CD group) will appear as a 1:1:1 triplet. A CD₂ group will appear as a 1:2:3:2:1 quintet. This splitting pattern is a definitive marker for a deuterated carbon.

Signal Intensity: The Nuclear Overhauser Effect (NOE), which enhances the signal of proton-attached carbons during standard proton-decoupled ¹³C NMR experiments, is absent for deuterated carbons. Furthermore, the replacement of protons with deuterons can significantly increase the relaxation time (T₁) of the carbon nucleus. Both factors lead to a dramatic reduction in the intensity of deuterated carbon signals, often to the point where they may seem to disappear from the spectrum under standard acquisition conditions.

In the ¹³C NMR spectrum of this compound, the four carbon signals of the piperazine ring would be expected to be either absent or present as very low-intensity, split multiplets, confirming that the structural integrity of the carbon framework is maintained and that the deuterium labels are on the intended carbons.

Deuterium (²H) NMR spectroscopy offers the most direct method for observing the deuterium labels. In this experiment, only the deuterium nuclei are detected. The resulting spectrum provides a "positive" signal for every deuterated position in the molecule.

The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR. nih.gov Therefore, the ²H NMR spectrum of this compound would display signals whose chemical shifts correspond precisely to the proton chemical shifts of the piperazine ring in the unlabeled analog. This direct detection confirms the presence of deuterium and its specific chemical environment, providing unequivocal proof of its location. Although less sensitive than ¹H NMR, ²H NMR is a powerful tool for determining the extent of deuteration and verifying the absence of isotopic scrambling.

NMR TechniqueExpected Observation for this compound (Piperazine-d8)Purpose
¹H NMR Absence of signals corresponding to the 8 piperazine protons.Confirms replacement of H with D at specific sites.
¹³C NMR Reduced intensity and splitting (multiplets) of the 4 piperazine carbon signals.Validates carbon skeleton and confirms D location.
²H NMR Presence of signals at chemical shifts corresponding to the piperazine positions.Directly detects and localizes deuterium atoms.

Method Validation Parameters and Performance Metrics in Bioanalytical Assays

The validation of bioanalytical methods is essential to ensure the reliability, accuracy, and precision of the data generated, particularly for pharmacokinetic and toxicokinetic studies submitted to regulatory agencies. When using a deuterated internal standard like this compound for the quantification of Ziprasidone N-Oxide, the method must be rigorously validated according to established guidelines.

Specificity and selectivity are fundamental parameters in bioanalytical method validation. Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components, including metabolites, impurities, and concomitant medications. Selectivity refers to the ability to differentiate the analyte from endogenous matrix components.

The primary challenge to selectivity in LC-MS/MS bioanalysis is the matrix effect , which is the alteration of ionization efficiency (suppression or enhancement) of the analyte by co-eluting components from the biological sample (e.g., plasma, urine). jocpr.com These effects can lead to inaccurate and imprecise results if not properly addressed.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. Because the SIL-IS is chemically almost identical to the analyte and co-elutes, it experiences the same degree of ionization suppression or enhancement. By using the peak area ratio of the analyte to the internal standard for quantification, the variability caused by the matrix effect is normalized, leading to a more accurate and robust measurement.

Assessment of the matrix effect is a critical part of validation and is typically performed as follows:

Qualitative Assessment: A post-column infusion experiment can be performed where a constant flow of the analyte is introduced into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any dip or rise in the analyte's signal at the retention time of interest indicates the presence of ion suppression or enhancement.

Quantitative Assessment: The matrix factor (MF) is calculated by comparing the peak response of the analyte in a blank, extracted matrix that has been spiked post-extraction with the response of the analyte in a pure solution. This is typically done using at least six different lots of the biological matrix to assess the inter-subject variability of the matrix effect. The internal standard-normalized MF is also calculated to demonstrate that the SIL-IS effectively compensates for the variability. An acceptable method will show a coefficient of variation (%CV) of the internal standard-normalized MF of ≤15%. jocpr.com

By demonstrating a lack of interference at the analyte's retention time in various blank matrix lots and showing that the SIL-IS effectively normalizes any matrix-induced signal variability, the method's selectivity and reliability are confirmed.

Determination of Linearity, Calibration Range, Limits of Detection (LOD), and Quantification (LOQ)

The development of robust analytical methods hinges on establishing linearity and defining the operational range of the assay. For compounds analogous to this compound, such as Ziprasidone itself, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been validated with a linear range typically spanning from 0.05 to 200.00 ng/mL. semanticscholar.orgresearchgate.net This range is established by preparing a series of calibration standards and analyzing them to demonstrate a proportional relationship between concentration and instrument response. The correlation coefficient (r²) for such calibration curves is expected to be ≥ 0.99, indicating a strong linear relationship.

The sensitivity of an analytical method is defined by its Limits of Detection (LOD) and Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. globalresearchonline.netiajps.com For Ziprasidone, the LOQ has been established at 0.05 ng/mL, demonstrating high sensitivity for detecting the compound in biological matrices. semanticscholar.org Similar levels of sensitivity would be the target for methods quantifying this compound.

Table 1: Typical Linearity and Sensitivity Parameters for Ziprasidone Analogues

Parameter Typical Value Source
Calibration Range 0.05 – 200.00 ng/mL semanticscholar.orgresearchgate.net
Correlation Coefficient (r²) ≥ 0.999 globalresearchonline.net
Limit of Quantification (LOQ) 0.05 ng/mL semanticscholar.org

Note: Data presented is for the parent compound Ziprasidone, as specific data for this compound is not available.

Evaluation of Analytical Precision, Accuracy, and Recovery in Complex Matrices

The reliability of an analytical method is confirmed through rigorous evaluation of its precision, accuracy, and recovery, especially when dealing with complex biological matrices like plasma or tissue homogenates.

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (%CV). For bioanalytical methods involving Ziprasidone, both intra-run and inter-run precision values are assessed. Validated methods demonstrate a precision with a %CV of ≤15%. semanticscholar.org

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is often evaluated by analyzing quality control (QC) samples at different concentration levels (low, medium, and high). For Ziprasidone, the accuracy is generally accepted when the results are within 85-115% of the nominal concentration. semanticscholar.org

Recovery assesses the efficiency of the extraction process in isolating the analyte from the complex matrix. It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. In methods developed for Ziprasidone and its deuterated internal standard, Ziprasidone-d8, the extraction recovery is consistently high. For instance, the mean recovery for Ziprasidone-d8 from rabbit plasma has been reported to be 95.70%, with a precision of 3.1%, indicating a consistent and efficient extraction process. semanticscholar.org

Table 2: Precision, Accuracy, and Recovery Data for Ziprasidone and its Deuterated Analogue

Parameter Analyte Specification Reported Value Source
Precision (%CV) Ziprasidone ≤15% Intra-run: 0.625-0.947%Inter-run: 2.182-3.198% semanticscholar.orgresearchgate.net
Accuracy Ziprasidone 85-115% Within acceptable range semanticscholar.org
Recovery Ziprasidone N/A 92.57% semanticscholar.org

| Recovery | Ziprasidone-d8 | N/A | 95.70% | semanticscholar.orgresearchgate.net |

Note: The data illustrates the performance of a validated bioanalytical method for Ziprasidone and its internal standard, Ziprasidone-d8. This serves as a benchmark for methods intended for this compound.

Table of Compounds Mentioned

Compound Name
This compound
Ziprasidone

Applications of Ziprasidone N Oxide D8 As an Internal Standard in Preclinical Bioanalytical Studies

Quantification of Ziprasidone (B1663615) and its Metabolites in Preclinical Biological Specimens

Stable isotope-labeled internal standards, such as deuterated ziprasidone, are instrumental in the accurate quantification of ziprasidone and its metabolites in various biological matrices during preclinical research. The co-extraction of the analyte and the internal standard, which has nearly identical physicochemical properties but a different mass, allows for reliable correction of any analyte loss during sample processing and fluctuations in mass spectrometric detection.

Similarly, an LC-MS/MS method was developed and validated for the quantification of ziprasidone in rat plasma and brain tissue, where a deuterated internal standard is essential for managing the complexity of the brain tissue matrix. nih.gov While the specific deuterated standard is not named in the abstract, the principle of its use is fundamental to achieving the reported precision and accuracy. nih.gov

While "Ziprasidone N-Oxide-d8" is commercially available, specific research articles detailing its application as an internal standard for the quantification of ziprasidone or its N-oxide metabolite in animal plasma and tissue homogenates are not prevalent in the reviewed literature. However, its structural similarity to the N-oxide metabolite suggests it would be the ideal internal standard for quantifying this specific metabolite.

Interactive Data Table: Performance of a Bioanalytical Method for Ziprasidone in Rabbit Plasma Using Ziprasidone-d8 Internal Standard

ParameterValueReference
Linearity Range0.05 – 200.00 ng/mL researchgate.netsemanticscholar.org
Intra-run Precision (% CV)0.625 to 0.947% researchgate.net
Inter-run Precision (% CV)2.182 to 3.198% researchgate.net
Overall Recovery (Ziprasidone)92.57% researchgate.netsemanticscholar.org
Overall Recovery (Ziprasidone-d8)95.70% researchgate.netsemanticscholar.org

In vitro metabolic studies using liver microsomes and hepatocytes are crucial in early drug development to investigate the metabolic pathways and potential for drug-drug interactions. In these systems, the parent drug is incubated, and the formation of metabolites is monitored over time. The accurate quantification of the depletion of the parent drug and the formation of its metabolites is essential.

The use of a stable isotope-labeled internal standard is critical in these assays to account for any variations in the incubation conditions and sample workup. While the general principles of using deuterated standards apply, specific studies detailing the use of this compound for quantifying ziprasidone or its metabolites in microsomal or hepatocyte incubations were not identified in the provided search results. However, for the accurate quantification of the ziprasidone N-oxide metabolite in such systems, this compound would be the most appropriate internal standard. The fraction of the drug that is unbound to the components of the in vitro system is a critical parameter for the correct interpretation of these studies. nih.govnih.gov

In some clinical and forensic settings, it is necessary to quantify multiple psychotropic drugs simultaneously. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for such applications due to its high speed, resolution, and sensitivity. scilit.com In these multi-analyte methods, a suite of stable isotope-labeled internal standards is typically used to ensure accurate quantification of each analyte.

While the reviewed literature did not provide specific examples of this compound being used to quantify other psychotropic drugs, it is a common practice in multi-analyte assays to use a deuterated analog of one of the analytes as an internal standard for other analytes with similar chemical structures and chromatographic behavior, especially if a specific deuterated standard for each analyte is not available. However, the most accurate quantification is achieved when a corresponding stable isotope-labeled internal standard is used for each analyte.

Development of Sample Preparation and Extraction Methodologies

The development of robust and efficient sample preparation methods is a critical step in the bioanalytical workflow. The goal is to remove interfering substances from the biological matrix and concentrate the analyte of interest. The use of an internal standard from the beginning of the sample preparation process is essential to monitor and correct for any analyte losses.

Protein precipitation is a simple and common method for sample preparation, especially for plasma and serum samples. It involves the addition of an organic solvent or an acid to the sample to denature and precipitate the proteins. The supernatant, containing the analyte and the internal standard, is then separated by centrifugation and analyzed. A study on the quantification of ziprasidone in human plasma utilized a protein precipitation method followed by RP-HPLC analysis. scispace.com While a deuterated internal standard was not used in this specific HPLC-UV method, in more sensitive LC-MS/MS assays, the addition of this compound to the plasma sample before the addition of the precipitating agent would be the standard procedure to ensure accurate quantification.

Liquid-liquid extraction (LLE) is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic phase. jocpr.com LLE has been successfully applied for the extraction of ziprasidone from plasma samples using Ziprasidone-d8 as the internal standard. researchgate.netsemanticscholar.orgjocpr.com One method involved the use of methyl t-butyl ether as the extraction solvent. semanticscholar.org

Solid-phase extraction (SPE) is another widely used sample preparation technique that separates components of a mixture based on their physical and chemical properties. mdpi.com SPE can offer cleaner extracts compared to protein precipitation and can be more selective than LLE. While the literature reviewed did not provide specific SPE methods developed using this compound, the principles of SPE are well-established. For a compound like ziprasidone, a reversed-phase SPE sorbent would typically be used. The development of an SPE method would involve optimizing the loading, washing, and elution steps to maximize the recovery of the analyte and the internal standard while minimizing matrix effects.

Interactive Data Table: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Denaturation and precipitation of proteins using an organic solvent or acid.Simple, fast, and inexpensive.Less clean extracts, potential for matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, can provide some concentration.Can be labor-intensive, may form emulsions.
Solid-Phase Extraction (SPE) Adsorption of the analyte onto a solid sorbent followed by selective elution.High selectivity, clean extracts, high concentration factors, amenable to automation.Can be more expensive and require more method development.

Advantages and Considerations of Stable Isotope-Labeled Internal Standards in Bioanalysis

The use of stable isotope-labeled internal standards, such as the hypothetical use of this compound for the analysis of ziprasidone and its N-oxide metabolite, offers significant advantages in bioanalytical assays, particularly those employing mass spectrometry.

One of the primary advantages is the ability to compensate for matrix effects. clearsynth.comtexilajournal.comwisdomlib.org Biological samples are complex matrices, and co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. texilajournal.com Because a stable isotope-labeled internal standard is chemically identical to the analyte, it experiences the same matrix effects. texilajournal.com By calculating the peak area ratio of the analyte to the internal standard, these effects can be effectively normalized, leading to more accurate and precise results. lcms.cz

Furthermore, these internal standards can correct for variability introduced during sample preparation steps such as extraction, evaporation, and reconstitution. texilajournal.com Losses of the analyte during these procedures will be mirrored by proportional losses of the internal standard, thus preserving the accuracy of the final concentration measurement.

The co-elution of the analyte and the internal standard is another key benefit. texilajournal.com Since their physicochemical properties are nearly identical, they behave similarly during chromatographic separation. This is particularly advantageous in liquid chromatography-mass spectrometry (LC-MS) based assays, as it ensures that both compounds enter the mass spectrometer at the same time, experiencing the same ionization conditions.

The selection and use of a stable isotope-labeled internal standard like this compound are not without considerations. The isotopic purity of the standard is a critical factor. Impurities, particularly the presence of the unlabeled analyte, can interfere with the accurate measurement of low concentrations of the analyte. Additionally, the stability of the isotopic label is crucial; there should be no exchange of isotopes during sample processing and analysis.

The following table summarizes the key advantages and considerations when using stable isotope-labeled internal standards:

AdvantagesConsiderations
Compensation for Matrix Effects: Mitigates the impact of ion suppression or enhancement from the biological matrix, improving accuracy. clearsynth.comtexilajournal.comIsotopic Purity: The internal standard should be free from the unlabeled analyte to avoid interference.
Correction for Sample Preparation Variability: Accounts for losses during extraction and other sample handling steps. texilajournal.comLabel Stability: The isotope label must be stable and not undergo back-exchange.
Co-elution with Analyte: Ensures that both the analyte and internal standard experience the same chromatographic and mass spectrometric conditions. texilajournal.comPotential for Cross-Contribution: In some cases, the analyte and internal standard can contribute to each other's mass channels, requiring careful data analysis.
Increased Precision and Accuracy: Leads to more reliable and reproducible quantitative results. clearsynth.comtexilajournal.comCost and Availability: Synthesis of stable isotope-labeled standards can be expensive and time-consuming.

While specific research detailing the use of this compound as an internal standard is not publicly available, the principles governing the use of stable isotope-labeled standards provide a strong theoretical framework for its potential application in preclinical bioanalytical studies of ziprasidone. Its use would be expected to enhance the robustness and reliability of methods for quantifying ziprasidone and its N-oxide metabolite, thereby contributing to a more accurate assessment of the drug's pharmacokinetic properties.

Investigation of Metabolic Pathways and Enzyme Kinetics Utilizing Ziprasidone N Oxide D8

In Vitro Studies of Ziprasidone (B1663615) N-Oxide-d8 Metabolism

The in vitro metabolism of Ziprasidone is complex, involving multiple enzymatic pathways. Ziprasidone N-Oxide-d8 is primarily utilized as an internal standard in these studies to ensure accurate quantification of the non-labeled metabolite.

Elucidation of Enzymatic Oxidation and Reduction Pathways of the N-Oxide

Ziprasidone undergoes extensive metabolism in humans, with two primary enzyme systems responsible for its clearance: the cytosolic enzyme aldehyde oxidase and the microsomal cytochrome P450 (CYP) system. researchgate.netnih.gov Approximately two-thirds of Ziprasidone's metabolic clearance is mediated by a reductive pathway, while the remaining one-third is handled by CYP-catalyzed oxidation. psychopharmacologyinstitute.com

The formation of Ziprasidone N-Oxide (also referred to as Ziprasidone sulfoxide) is a key oxidative pathway. nih.gov In vitro studies with human liver microsomes have identified CYP3A4 as the major CYP isoenzyme contributing to the oxidative metabolism of the parent drug to form this N-oxide metabolite. psychopharmacologyinstitute.com Following its formation, the N-oxide itself can undergo further enzymatic oxidation. The subsequent metabolic step involves the oxidation of the sulfoxide to form Ziprasidone sulfone. drugbank.comnih.gov

While direct metabolic studies on this compound are not prevalent, its role is critical. In metabolic assays, it serves as a stable, heavy-labeled internal standard. This allows researchers to precisely track the formation and subsequent conversion of the non-deuterated Ziprasidone N-Oxide without interference from the standard itself, which is easily distinguished by its higher mass in mass spectrometry analysis.

Kinetic Characterization of Metabolizing Enzymes (e.g., Km, Vmax)

The characterization of enzyme kinetics provides crucial insights into the efficiency and capacity of metabolic pathways. For the oxidative metabolism of Ziprasidone, kinetic parameters for the primary enzyme, CYP3A4, have been determined. In vitro experiments using recombinant human CYP3A4.1 have established the Michaelis-Menten constants for Ziprasidone metabolism.

The Vmax, or maximum reaction velocity, was determined to be 28.98 ± 4.56 pmol/min/pmol of enzyme. nih.gov The Km value, representing the substrate concentration at which the reaction rate is half of Vmax, was found to be 5.04 ± 1.96 μM. nih.gov These parameters are fundamental for predicting the metabolic rate of Ziprasidone under various physiological conditions and assessing the potential for drug-drug interactions. While aldehyde oxidase is responsible for the major reductive pathway of Ziprasidone, detailed kinetic parameters (Km, Vmax) for this specific reaction are not as extensively documented in publicly available literature.

Table 1: Michaelis-Menten Kinetic Parameters for Ziprasidone Metabolism by CYP3A4.1
Kinetic ParameterValueEnzyme
Vmax (Maximum Velocity)28.98 ± 4.56 pmol/min/pmolCYP3A4.1
Km (Michaelis Constant)5.04 ± 1.96 μMCYP3A4.1

Identification of Subsequent Metabolites of this compound in Cell-Free and Cellular Systems

Following the initial oxidation of Ziprasidone to Ziprasidone N-Oxide (sulfoxide), further metabolism occurs. This N-oxide is a major circulating metabolite found in human serum. psychopharmacologyinstitute.comnih.gov The primary subsequent metabolite identified is Ziprasidone sulfone, which is formed through the continued oxidation of the sulfoxide group. drugbank.comnih.gov

In cell-free (e.g., liver microsomes, S9 fractions) and cellular (e.g., hepatocytes) systems, this compound would be used to trace the metabolic fate of the N-oxide metabolite. By introducing the deuterated version into the system, researchers can unambiguously identify and quantify its conversion products, such as the corresponding deuterated Ziprasidone sulfone, distinguishing them from the background of other metabolites derived from the parent drug.

Preclinical Pharmacokinetic Investigations Leveraging Deuterated Analogs

Deuterated analogs are instrumental in preclinical studies to define the absorption, distribution, metabolism, and excretion (ADME) properties of a drug and its metabolites.

Assessment of In Vitro Absorption and Permeability Characteristics (e.g., Caco-2 models)

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, is a widely accepted in vitro model for predicting the intestinal permeability of drugs. Ziprasidone is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. nih.gov

Studies using the Caco-2 model have quantified the permeability of Ziprasidone. The apparent permeability coefficient (Papp) for a coarse powder formulation of Ziprasidone hydrochloride monohydrate was measured at 8.887 x 10⁻⁶ cm/s. nih.govturkjps.org This value is indicative of moderate to high permeability. Research has also shown that formulation can significantly impact permeability; a nanocrystal formulation of Ziprasidone increased the Papp value to 11.931 x 10⁻⁶ cm/s, demonstrating enhanced permeation. nih.gov

Table 2: In Vitro Permeability of Ziprasidone Formulations in Caco-2 Cell Model
Ziprasidone FormulationApparent Permeability Coefficient (Papp)
Coarse Powder (ZHM)8.887 x 10⁻⁶ cm/s
Nanocrystal Formulation (ZHM)11.931 x 10⁻⁶ cm/s

Evaluation of Distribution in Animal Tissues and Models

Understanding how a drug and its metabolites distribute throughout the body is a cornerstone of pharmacokinetic analysis. For the parent drug, Ziprasidone, the mean apparent volume of distribution is approximately 1.5 L/kg. psychopharmacologyinstitute.comdrugbank.com This indicates extensive distribution into tissues outside of the plasma. Furthermore, Ziprasidone is highly bound to plasma proteins (over 99%). drugbank.comnih.gov

Animal studies in rats have shown that after oral administration, Ziprasidone is rapidly absorbed and extensively metabolized. nih.gov A significant portion of the radioactivity circulating in the plasma is attributable to metabolites, accounting for approximately 52% to 59% in female and male rats, respectively. nih.gov This highlights the importance of understanding the distribution of major metabolites like Ziprasidone N-Oxide.

The use of deuterated analogs such as this compound in preclinical animal models is a powerful technique. It allows for stable isotope tracing, enabling researchers to administer the labeled metabolite and precisely track its specific distribution into various tissues (e.g., brain, liver, kidney) and distinguish its concentration from that of the parent drug and other non-deuterated metabolites. This provides a clear picture of the metabolite's unique distribution profile, which may differ from that of the parent compound.

Examination of Excretion Mechanisms in Preclinical Species

Understanding the excretion pathways of a drug and its metabolites in preclinical species is fundamental to predicting its pharmacokinetic profile in humans. Studies using radiolabeled ziprasidone have been conducted to determine the routes and rates of elimination from the body. These mass balance studies are crucial for identifying the primary clearance mechanisms, whether renal, biliary, or fecal.

Detailed research in Long Evans rats following a single oral dose of radiolabeled ziprasidone has provided a quantitative overview of its excretion. The majority of the administered dose is eliminated through the feces, with a smaller portion recovered in the urine. Biliary excretion has also been identified as a significant contributor to the clearance of ziprasidone and its metabolites. A study found that over seven days, the total radioactive dose was quantitatively recovered, with 55.6% of the dose excreted in the feces, 21.6% in the urine, and 19.2% in the bile. nih.gov This indicates that at least 41% of the oral dose was absorbed. nih.gov

Interestingly, gender-related differences in the metabolic profile have been observed in rats. The primary metabolic route in male rats was found to be N-dealkylation, whereas in female rats, oxidation at the benzisothiazole ring was the more dominant pathway. nih.gov Despite these differences, the major urinary metabolites identified in humans, such as ziprasidone-sulfoxide and various benzisothiazole-3-yl-piperazine (BITP) derivatives, are similar to those found in rats. nih.gov

While comprehensive mass balance data is most detailed for rats, research indicates that the major metabolic pathways are generally conserved across preclinical species and humans. A key biotransformation is the reductive cleavage of the benzisothiazole moiety, which has been identified as a major metabolic pathway in cytosolic fractions of liver cells from rats, dogs, and humans. researchgate.net This suggests that despite potential quantitative differences in excretion routes between species, the fundamental metabolic fate of ziprasidone shares important similarities. Less than 5% of the administered ziprasidone dose is typically excreted as the unchanged parent drug in preclinical species, underscoring the extensive metabolic clearance of the compound. nih.govnih.govdrugbank.com

Table 1: Excretion of Radioactivity Following a Single Oral Dose of Labeled Ziprasidone in Long Evans Rats
Excretion RoutePercentage of Administered Dose (%)
Feces55.6
Urine21.6
Bile19.2
Total Recovered96.4

Exploration of Deuterium (B1214612) Kinetic Isotope Effects on Metabolism and Pharmacokinetics

The strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium can significantly alter the pharmacokinetic properties of a drug. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond.

Ziprasidone's metabolism is heavily reliant on two primary enzyme systems: cytochrome P450 3A4 (CYP3A4) and, notably, the cytosolic enzyme aldehyde oxidase (AO). researchgate.netdrugbank.com Aldehyde oxidase is responsible for the predominant reductive metabolic pathway of ziprasidone. researchgate.netdrugbank.com The KIE is particularly relevant for drugs cleared by AO, as the enzymatic mechanism often involves the abstraction of a hydrogen atom as a rate-limiting step. nih.govuspto.govresearchgate.net By deuterating specific sites on the ziprasidone molecule that are susceptible to AO-mediated metabolism, the rate of this primary clearance pathway could be reduced.

The use of this compound as an internal standard is distinct from using deuteration to alter pharmacokinetics. However, studying deuterated versions of the parent drug, ziprasidone, provides insight into its metabolic vulnerabilities. Slowing down a primary metabolic pathway through deuteration can lead to several observable changes in the drug's pharmacokinetic profile:

Increased Half-Life (t½): With a slower elimination rate, the drug remains in the body for a longer period.

Increased Exposure (AUC): The total exposure to the drug, represented by the area under the concentration-time curve, is increased due to its slower clearance.

Table 2: Illustrative Comparison of Expected Pharmacokinetic Parameters for Ziprasidone vs. a Deuterated Analog (Hypothetical Data)
Pharmacokinetic ParameterZiprasidone (Non-deuterated)Deuterated Ziprasidone (Illustrative)Expected Impact of KIE
Systemic Clearance (Cl) [mL/min/kg]7.5< 7.5Decrease
Elimination Half-Life (t½) [hours]~7> 7Increase
Area Under the Curve (AUC) [ng·hr/mL]X> XIncrease

Mechanistic Research and Isotopic Tracing Applications of Ziprasidone N Oxide D8

Tracing the Metabolic Fate of Parent Ziprasidone (B1663615) and its N-Oxide in Biological Systems

The use of Ziprasidone N-Oxide-d8 is instrumental in tracing the metabolic fate of both the parent drug, ziprasidone, and its N-oxide metabolite within biological systems. When co-administered with a non-labeled dose of ziprasidone, the deuterated N-oxide allows for precise tracking and differentiation between the administered metabolite and the N-oxide formed metabolically from the parent drug. This is particularly valuable in distinguishing the pharmacokinetics of the metabolite from its formation rate.

Mass spectrometry-based methods can readily distinguish this compound from its endogenous, non-labeled counterpart due to the mass shift of +8 atomic mass units. This enables researchers to quantify the concentration of the administered N-oxide over time in various biological matrices such as plasma, urine, and feces. Such studies provide critical data on the absorption, distribution, further metabolism, and excretion of the N-oxide metabolite itself, helping to build a comprehensive metabolic map for ziprasidone.

Illustrative Data: Plasma Pharmacokinetics of Co-administered Ziprasidone and this compound

Time (hours)Ziprasidone Concentration (ng/mL)Ziprasidone N-Oxide (from parent) Concentration (ng/mL)This compound (administered) Concentration (ng/mL)
0.550.25.180.5
185.710.375.2
2120.418.660.1
490.125.445.8
845.320.122.4
1220.115.810.9
245.68.22.1

Elucidation of Enzyme Reaction Mechanisms through Deuterium (B1214612) Isotope Effect Studies

The substitution of hydrogen with deuterium at specific molecular positions can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium bond is stronger than the carbon-hydrogen bond, and its cleavage is often the rate-limiting step in enzymatic reactions. By utilizing this compound, researchers can investigate the mechanisms of enzymes responsible for the further metabolism of the N-oxide metabolite.

If a subsequent metabolic step involves the cleavage of a deuterium atom from the d8-labeled portion of the molecule, a slower reaction rate will be observed compared to the non-deuterated N-oxide. This provides strong evidence that this specific C-H bond cleavage is a rate-determining step in the enzymatic process. Such studies are crucial for identifying the specific cytochrome P450 (CYP) isoenzymes or other enzymes involved in the metabolic cascade of ziprasidone. nih.govresearchgate.netnih.gov

Illustrative Data: In Vitro Metabolism of Ziprasidone N-Oxide and this compound by Human Liver Microsomes

SubstrateIncubation Time (min)Metabolite M1 Formation Rate (pmol/min/mg protein)Kinetic Isotope Effect (kH/kD)
Ziprasidone N-Oxide15150.42.5
This compound1560.2
Ziprasidone N-Oxide30280.92.6
This compound30108.1
Ziprasidone N-Oxide60550.22.5
This compound60220.7

Application in Preclinical Mass Balance and Excretion Studies

Mass balance studies are a critical component of preclinical drug development, aiming to account for the total administered dose and identify the primary routes and rates of excretion. bioivt.com While typically conducted with radiolabeled compounds (e.g., 14C), stable isotope-labeled compounds like this compound offer a non-radioactive alternative for tracing the excretion of a specific metabolite.

Illustrative Data: Cumulative Excretion of this compound in Rats Following a Single Oral Dose

Time Interval (hours)Cumulative % of Administered Dose in UrineCumulative % of Administered Dose in FecesTotal Cumulative % Excreted
0-2415.230.545.7
24-4818.955.174.0
48-7219.568.387.8
72-9619.872.492.2
96-12020.073.593.5

Probing Drug-Metabolizing Enzyme Induction or Inhibition in In Vitro Models

This compound can be employed as a probe substrate in in vitro models, such as human liver microsomes or hepatocytes, to investigate the potential of other co-administered drugs to induce or inhibit the enzymes responsible for its metabolism. The rate of metabolism of this compound to its subsequent metabolites is measured in the presence and absence of a potential perpetrator drug.

A significant decrease in the metabolic rate of this compound would indicate enzymatic inhibition, while a significant increase would suggest induction. This is crucial for predicting potential drug-drug interactions. The use of a stable isotope-labeled substrate allows for highly sensitive and specific quantification by LC-MS/MS, avoiding interference from other compounds in the in vitro system. nih.gov

Illustrative Data: Effect of Co-incubated Drugs on the Metabolism of this compound in Human Liver Microsomes

Co-incubated DrugConcentration (µM)This compound Metabolism (% of Control)Interpretation
Ketoconazole115.4Strong Inhibition
Rifampicin10250.8Strong Induction
Fluoxetine1085.2Weak Inhibition
Verapamil540.7Moderate Inhibition
Carbamazepine20180.1Moderate Induction

Quality Control, Purity Assessment, and Stability Studies of Ziprasidone N Oxide D8 As a Reference Material

Purity and Impurity Profiling of Ziprasidone (B1663615) N-Oxide-d8 Reference Standards

The purity of a reference standard is its most critical attribute. For Ziprasidone N-Oxide-d8, a comprehensive purity and impurity profile is established using a combination of advanced analytical techniques. The goal is to identify and quantify any substance that is not the intended deuterated compound.

Analytical Techniques for Purity Assessment: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary methods for evaluating the purity of Ziprasidone and its related compounds. These chromatographic techniques, typically coupled with ultraviolet (UV) or photodiode array (PDA) detectors, can effectively separate the main compound from its impurities. For structural confirmation and characterization of the reference material and any detected impurities, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) are employed. A certificate of analysis (CoA) for a reference standard will typically include detailed characterization data from these methods.

Potential Impurities: Impurities in a this compound reference standard can originate from the synthesis process or degradation. These can be categorized as process-related impurities, synthetic intermediates, or degradation products. Given that Ziprasidone N-Oxide is a known metabolite and degradation product of Ziprasidone, its own impurity profile may include related substances from the parent drug's synthesis and degradation pathways.

Future Directions in Research Involving Ziprasidone N Oxide D8

Integration with Emerging Analytical Technologies

The evolution of analytical instrumentation offers new avenues for the application of isotopically labeled compounds like Ziprasidone (B1663615) N-Oxide-d8. High-resolution mass spectrometry (HRMS) and ion mobility-mass spectrometry (IM-MS) are at the forefront of these advancements, promising to enhance the precision and depth of metabolic studies.

High-Resolution Mass Spectrometry (HRMS): The high resolving power and mass accuracy of HRMS can be leveraged to differentiate Ziprasidone N-Oxide-d8 and its metabolites from endogenous and exogenous interferences with greater confidence. This is particularly valuable in complex biological matrices encountered in preclinical studies. Future research will likely focus on developing HRMS-based methods for the simultaneous quantification of ziprasidone and a comprehensive panel of its metabolites, including the N-oxide, with this compound serving as a crucial internal standard to ensure data accuracy.

Ion Mobility-Mass Spectrometry (IM-MS): IM-MS adds another dimension of separation based on the size, shape, and charge of an ion. This technology can resolve isomeric and isobaric metabolites that are indistinguishable by conventional mass spectrometry. The integration of this compound in IM-MS workflows could enable the unambiguous identification and quantification of ziprasidone metabolites, providing a more detailed picture of its metabolic fate.

Analytical TechnologyPotential Application with this compoundExpected Outcome
High-Resolution Mass Spectrometry (HRMS)Simultaneous quantification of ziprasidone and its metabolites in complex biological matrices.Increased accuracy and confidence in metabolite identification and quantification.
Ion Mobility-Mass Spectrometry (IM-MS)Separation and identification of isomeric and isobaric metabolites of ziprasidone.Unambiguous characterization of the complete metabolic profile of ziprasidone.

Expanded Applications in Preclinical Drug Discovery and Development Pipelines

The utility of this compound is expected to extend beyond its current role as a mere internal standard in preclinical drug discovery. Its application in pharmacokinetic (PK) and pharmacodynamic (PD) studies will be crucial for optimizing drug candidates and understanding their behavior in biological systems.

In preclinical PK studies, this compound will continue to be essential for the accurate quantification of ziprasidone and its metabolites in various biological samples. veeprho.comresearchgate.net This enables the determination of key PK parameters such as absorption, distribution, metabolism, and excretion (ADME). Furthermore, its use in drug-drug interaction studies can help elucidate the impact of co-administered drugs on the metabolism of ziprasidone.

Study TypeRole of this compoundResearch Focus
Pharmacokinetic (PK) StudiesInternal standard for accurate quantification.Determination of ADME properties of ziprasidone.
Drug-Drug Interaction StudiesTracer to monitor metabolic changes.Investigating the influence of other drugs on ziprasidone's metabolism.

Contribution to Deeper Understanding of Ziprasidone's Metabolic Pathways and Disposition in Non-Clinical Models

Ziprasidone undergoes extensive metabolism in the liver, primarily through two main pathways: reduction catalyzed by aldehyde oxidase and oxidation mediated by cytochrome P450 3A4 (CYP3A4). drugbank.comresearchgate.netnih.gov Less than 5% of the administered dose is excreted as the unchanged drug. nih.govnih.gov The major circulating metabolites include ziprasidone sulfoxide and S-methyl-dihydroziprasidone. psychopharmacologyinstitute.com

The use of this compound in conjunction with advanced analytical techniques can provide a more granular understanding of these metabolic pathways in non-clinical models. By tracing the metabolic fate of the deuterated compound, researchers can identify and quantify novel or low-abundance metabolites that may have been previously overlooked. This detailed metabolic map is critical for assessing the potential for metabolic drug-drug interactions and for understanding inter-species differences in metabolism.

Key Metabolic Pathways of Ziprasidone:

Reductive Pathway: Catalyzed by aldehyde oxidase. researchgate.netnih.gov

Oxidative Pathways: Mediated by CYP3A4. researchgate.netnih.gov

Other identified routes: N-dealkylation, sulfur oxidation, reductive cleavage of the benzisothiazole moiety, and hydration of the C=N bond. nih.gov

Potential for Novel Deuterated Metabolite Probes in Mechanistic Biology

The application of stable isotope-labeled compounds as probes in mechanistic biology is a rapidly growing field. isotope.comnih.govnih.gov Deuterated compounds, in particular, offer a non-invasive tool to study metabolic fluxes and enzyme kinetics in living systems. isotope.comwikipedia.org

In the context of ziprasidone, this compound could be utilized as a mechanistic probe to investigate the enzymes involved in its metabolism. For example, by monitoring the rate of formation of deuterated downstream metabolites, researchers can gain insights into the activity of enzymes like aldehyde oxidase and CYP3A4 under various physiological and pathological conditions. This approach, often referred to as Deuterium (B1214612) Metabolic Imaging (DMI) when combined with magnetic resonance spectroscopy, allows for the real-time, non-invasive assessment of metabolic processes. isotope.comnih.gov

The kinetic isotope effect, where the replacement of hydrogen with deuterium can alter reaction rates, can also be exploited to probe the rate-determining steps in ziprasidone's metabolic pathways. wikipedia.orgacs.org Such studies can provide fundamental insights into the catalytic mechanisms of drug-metabolizing enzymes.

Research AreaApplication of this compoundPotential Insights
Enzyme KineticsAs a substrate to monitor metabolic rates.Real-time activity of aldehyde oxidase and CYP3A4.
Mechanistic StudiesTo investigate the kinetic isotope effect.Identification of rate-determining steps in metabolic reactions.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing Ziprasidone N-Oxide-d8 in analytical chemistry?

  • Methodological Answer : Synthesis of this compound requires deuterium labeling at specific positions to ensure isotopic purity. Analytical characterization should employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural integrity and isotopic enrichment (>98% purity). For quantification, use deuterated internal standards (e.g., AOZ-d4, AMOZ-d5) to minimize matrix effects in LC-MS/MS workflows .

Q. How is this compound utilized as an internal standard in pharmacokinetic studies?

  • Methodological Answer : As a stable isotopologue, this compound compensates for variability in extraction efficiency and ionization suppression during LC-MS/MS analysis. Experimental design should include calibration curves with serial dilutions of the analyte and internal standard, ensuring linearity (R² ≥ 0.99) across the expected concentration range. Cross-validate results with unlabeled Ziprasidone N-Oxide to confirm assay specificity .

Q. What chromatographic methods are validated for separating this compound from its metabolites?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., 2.6 µm, 100 Å) and gradient elution (acetonitrile/ammonium formate buffer) is recommended. System suitability criteria include resolution ≥1.5 between this compound and co-eluting metabolites (e.g., Ziprasidone-related compounds B and C). Retention time reproducibility (RSD < 2%) must be verified during method validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound quantification data across different analytical platforms?

  • Methodological Answer : Discrepancies often arise from differences in ionization efficiency (e.g., ESI vs. APCI) or column chemistry. Perform cross-platform validation using standardized reference materials and harmonized protocols. Apply multivariate statistical analysis (e.g., PCA) to identify platform-specific biases. Report results with uncertainty intervals (e.g., 95% confidence levels) to enhance reproducibility .

Q. What strategies optimize the detection limit of this compound in complex biological matrices?

  • Methodological Answer : Pre-concentration techniques, such as solid-phase extraction (SPE) with mixed-mode sorbents, improve sensitivity. Optimize MS parameters (e.g., collision energy, dwell time) to enhance signal-to-noise ratios. For low-abundance samples, employ stable isotope dilution assays (SIDA) with this compound to achieve detection limits ≤1 ng/mL .

Q. How does the stability of this compound under varying storage conditions impact long-term studies?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways. Monitor for de-deuteration or oxidation using forced degradation assays (acid/base hydrolysis, oxidative stress). Store reference standards at -80°C in amber vials to mitigate photolytic and thermal degradation. Quantify degradation products via peak purity analysis in HPLC-DAD .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing this compound pharmacokinetic data?

  • Methodological Answer : Non-compartmental analysis (NCA) using software like Phoenix WinNonlin calculates AUC, Cmax, and t½. For compartmental modeling, apply Bayesian hierarchical models to account for inter-subject variability. Report data with measures of dispersion (e.g., SD, CI) and validate assumptions (e.g., normality via Shapiro-Wilk tests) .

Q. How should researchers address batch-to-batch variability in synthesized this compound?

  • Methodological Answer : Implement quality control (QC) protocols, including isotopic purity checks (HRMS) and residual solvent analysis (GC-MS). Use ANOVA to compare batch means and establish acceptance criteria (e.g., isotopic enrichment ≥97.5%). Document synthesis parameters (e.g., reaction temperature, deuterium source) to trace variability sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.